molecular formula C8H5ClN2O2 B1296844 7-Chloro-3-(hydroxyamino)indol-2-one CAS No. 74396-74-0

7-Chloro-3-(hydroxyamino)indol-2-one

Cat. No. B1296844
CAS RN: 74396-74-0
M. Wt: 196.59 g/mol
InChI Key: FWPAZRZMYIPVQT-UHFFFAOYSA-N
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Description

“7-Chloro-3-(hydroxyamino)indol-2-one” is a chemical compound with the molecular formula C8H5ClN2O2 . It belongs to the class of organic compounds known as indol-2-ones .

Scientific Research Applications

  • Synthesis of Functionalized Indoles :

    • Functionalized indoles, specifically 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, are synthesized using methods that include the Bartoli indole synthesis. This process is significant in medicinal chemistry for the creation of diversely functionalized indoles, suitable for further chemical elaboration (Grant et al., 2011).
  • New Synthesis Methodologies for Heterocyclic Compounds :

    • A novel one-pot methodology for the synthesis of 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate has been developed. This greener approach avoids environmentally harmful chemicals and is scalable (Nikumbh et al., 2016).
  • Coordination Modes in Organometallic Chemistry :

    • The hydroxyamine 7-chloro-4-(hydroxyamino)quinoline reacts with triosmium clusters to form complexes with new modes of oximato ligand bridging. This research contributes to understanding the bonding and stabilization in organometallic compounds, especially in the context of hydrogen bonding (Chao et al., 2000).
  • Crystal Structure and Hydrogen Bonding Studies :

    • Studies on compounds like 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide contribute to understanding crystal structures and intermolecular hydrogen bonding, which are crucial in materials science and pharmaceutical chemistry (Helliwell et al., 2011).
  • Synthesis and Cytotoxicity of Novel Compounds :

    • Research involving the synthesis of novel dimers like C7-C7, C7-N3, and N3-N3 dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole and their cytotoxicity against cancer cells highlights the potential application of these compounds in developing new anticancer drugs (Kumar & Lown, 2003).
  • Development of Bioactive Molecules :

    • The indole nucleus is crucial in many natural and synthetic molecules with significant biological activities. Studies on compounds like 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide contribute to understanding the structure-activity relationships, which are vital in drug discovery and design (Geetha et al., 2019).
  • Physicochemical Studies :

    • The determination of physicochemical parameters such as hydrophobicity and basicity of derivatives like 3-chloro-8-methoxy-11H-indolo[3,2-c]quinoline offers insights into the properties of these compounds, aiding in their application in various fields including medicinal chemistry (Lin & Lan, 1989).

Future Directions

Indole derivatives, including “7-Chloro-3-(hydroxyamino)indol-2-one”, have potential for further exploration due to their diverse pharmacological activities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . Future research may focus on the design of novel compounds with anti-tubercular activity .

properties

IUPAC Name

7-chloro-3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPAZRZMYIPVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417924
Record name 7-chloro-3-(hydroxyamino)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-(hydroxyamino)indol-2-one

CAS RN

74396-74-0
Record name NSC30746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-3-(hydroxyamino)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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